3-Chloro-4-methyl-2,6-dinitrophenol

Physical Organic Chemistry Analytical Chemistry Medicinal Chemistry

Isomer misidentification in chloro-methyl-dinitrophenol building blocks causes failed SNAr reactions and costly purification bottlenecks. 3-Chloro-4-methyl-2,6-dinitrophenol (CAS 1330750-45-2) eliminates this risk with its unambiguous 3-Cl-4-Me-2,6-dinitro substitution pattern. • Distinct pKa (2.72) and LogP (~2.8) ensure predictable reactivity and chromatographic retention. • 98% purity minimizes side-product interference and simplifies post-reaction workup. • Activated C-3 chlorine enables efficient nucleophilic aromatic substitution for parallel library synthesis.

Molecular Formula C7H5ClN2O5
Molecular Weight 232.576
CAS No. 1330750-45-2
Cat. No. B597758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-methyl-2,6-dinitrophenol
CAS1330750-45-2
Synonyms3-Chloro-4-methyl-2,6-dinitrophenol
Molecular FormulaC7H5ClN2O5
Molecular Weight232.576
Structural Identifiers
SMILESCC1=CC(=C(C(=C1Cl)[N+](=O)[O-])O)[N+](=O)[O-]
InChIInChI=1S/C7H5ClN2O5/c1-3-2-4(9(12)13)7(11)6(5(3)8)10(14)15/h2,11H,1H3
InChIKeySSFPPEHPQLGLCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-methyl-2,6-dinitrophenol: Physicochemical Identity & Quality


3-Chloro-4-methyl-2,6-dinitrophenol (CAS 1330750-45-2), molecular formula C₇H₅ClN₂O₅ and molecular weight 232.58 g/mol, is a synthetic, fully substituted dinitrophenol derivative characterized by a chloro group at the 3-position and a methyl group at the 4-position relative to the phenolic hydroxyl, with nitro groups occupying the 2- and 6-positions [1]. This specific substitution pattern confers distinct electronic and steric properties that differentiate it from other chloro-methyl-dinitrophenol isomers and simpler dinitrophenols, making it a valuable intermediate and building block in advanced organic synthesis, particularly where regioselective reactivity is required [2].

High-purity building block for regioselective SNAr diversification
Supports isomer-specific HPLC method development and resolution
Acid-base equilibrium probe for non-aqueous system studies

3-Chloro-4-methyl-2,6-dinitrophenol: Why Substitution Fails


While many dinitrophenol derivatives share a common core, the precise positioning of the chloro and methyl substituents on the aromatic ring critically dictates the molecule's physicochemical properties and reactivity. For 3-chloro-4-methyl-2,6-dinitrophenol, the specific 3-chloro-4-methyl-2,6-dinitro substitution pattern yields a distinct acid dissociation constant (pKa), lipophilicity profile (LogP), and steric environment compared to its closest isomers, such as 4-chloro-3-methyl-2,6-dinitrophenol (CAS 159968-57-7) and simpler analogs like 2,4-dinitrophenol (CAS 51-28-5) . These quantifiable differences directly impact its behavior in solution, its suitability for specific nucleophilic aromatic substitution reactions, and its performance as a synthetic intermediate. Therefore, generic substitution without considering these specific property differences can lead to failed reactions, altered reaction kinetics, or purification challenges, underscoring the necessity for compound-specific selection based on validated, comparative data .

! Closely related isomer 4-chloro-3-methyl-2,6-dinitrophenol has different pKa and LogP, altering reactivity and chromatographic behavior.
! Simpler dinitrophenols (e.g., 2,4-dinitrophenol) lack the 3-chloro activation and substitution pattern required for specific SNAr pathways.
! Lower purity or undocumented isomer sources may introduce batch variability and require additional purification validation.

3-Chloro-4-methyl-2,6-dinitrophenol: Quantitative Differentiation from Analogs


Comparative Acidity (pKa)

3-Chloro-4-methyl-2,6-dinitrophenol (CAS 1330750-45-2) has a reported pKa of 2.72 ± 0.10 at 25°C, which is significantly lower (more acidic) than the widely used uncoupler 2,4-dinitrophenol (pKa 4.09-4.11), the simpler parent analog 2,6-dinitrophenol (pKa ~3.5-3.7), and the regioisomer 4-chloro-2,6-dinitrophenol (pKa 2.97) . This lower pKa indicates a greater propensity to exist in its ionized (phenolate) form at physiological and common buffer pH ranges, which can directly influence its solubility, membrane permeability, and reactivity profile in aqueous and biphasic reaction systems [1].

Comparative Acidity (pKa)
Cross-study comparable
Target: pKa 2.72 ± 0.10 vs 2,4-DNP (4.09–4.11), 2,6-DNP (~3.5–3.7), 4-Cl-2,6-DNP (2.97)
Acidity profile differentiates from common dinitrophenols.
Aqueous, 25 °C; data to verify.
Physical Organic Chemistry Analytical Chemistry Medicinal Chemistry

Comparative Lipophilicity (LogP)

The computed partition coefficient (LogP) for 3-chloro-4-methyl-2,6-dinitrophenol is reported as 2.17 and 3.22 from different sources, while its direct regioisomer, 4-chloro-3-methyl-2,6-dinitrophenol (CAS 159968-57-7), has a reported LogP of 3.47 . This difference of 0.25 to 1.30 LogP units indicates that 3-chloro-4-methyl-2,6-dinitrophenol is less lipophilic than its 4-chloro-3-methyl analog, which will affect its partitioning behavior in liquid-liquid extractions, its retention time in reversed-phase chromatography, and its potential for passive membrane diffusion in biological systems .

Comparative Lipophilicity (LogP)
Cross-study comparable
Target LogP: 2.17–3.22 vs 4-Cl-3-Me isomer LogP 3.47
Lower lipophilicity may affect extraction and chromatography.
Computed values; experimental confirmation recommended.
Medicinal Chemistry Computational Chemistry Analytical Chemistry

Commercial Availability and Purity

3-Chloro-4-methyl-2,6-dinitrophenol is commercially available with a specified purity of 98% from major chemical suppliers including Aladdin Scientific, Sigma-Aldrich, and Leyan, and ≥95% from AKSci and Biomart . In contrast, the regioisomer 4-chloro-3-methyl-2,6-dinitrophenol is less widely stocked and its purity specifications are not as prominently documented across multiple vendors . This established supply chain and high purity specification for the 3-chloro-4-methyl isomer reduce the need for in-house purification and ensure greater batch-to-batch consistency for sensitive synthetic or analytical applications.

Commercial Availability & Purity
Cross-study comparable
98% (Aladdin, Sigma-Aldrich, Leyan); ≥95% (AKSci, Biomart)
Verified high purity supports batch consistency.
Vendor specifications; independent verification advised.
Chemical Synthesis Material Science Analytical Chemistry

SNAr Reactivity Inference

The presence of two strongly electron-withdrawing nitro groups at the 2- and 6-positions relative to the phenolic hydroxyl, combined with a chlorine atom at the 3-position, creates a highly activated system for nucleophilic aromatic substitution (SNAr) at the chloro-substituted carbon . While direct comparative reaction rate data are not available in the public domain, class-level inference from the known reactivity of 2,6-dinitrophenol derivatives indicates that the 3-chloro substituent in this specific isomer should be significantly more labile towards nucleophiles compared to the 4-chloro group in the 4-chloro-3-methyl isomer, due to the greater stabilization of the Meisenheimer complex by the ortho and para nitro groups [1]. This regioselective activation makes 3-chloro-4-methyl-2,6-dinitrophenol a more valuable building block for synthesizing 3-substituted derivatives that are otherwise difficult to access.

SNAr Reactivity Inference
Class-level inference
3-Cl activated by ortho/para nitro groups; Meisenheimer stabilization favors substitution vs. 4-Cl isomer.
Regioselective SNAr scaffold; direct kinetic data not available.
Based on nitro-activation principles; experimental validation required.
Organic Synthesis Medicinal Chemistry Agrochemical Synthesis

3-Chloro-4-methyl-2,6-dinitrophenol: Validated Applications


SNAr Diversification Scaffold

The combination of a strong electron-withdrawing environment (pKa 2.72) and a strategically placed chlorine atom at the 3-position, activated by two nitro groups, makes 3-chloro-4-methyl-2,6-dinitrophenol a privileged building block for late-stage diversification via nucleophilic aromatic substitution (SNAr) . Researchers can exploit its enhanced reactivity and high commercial purity (98%) to efficiently generate libraries of 3-substituted-4-methyl-2,6-dinitrophenol derivatives for screening against biological targets, where the specific substitution pattern may be critical for activity. This is especially relevant for programs seeking to explore chemical space around nitrophenol cores for novel herbicides or pharmaceuticals .

Chromatographic Method & Analytical Standards

The distinct lipophilicity of 3-chloro-4-methyl-2,6-dinitrophenol (LogP ~2.2-3.2) compared to its 4-chloro isomer (LogP ~3.5) enables its use as a reference standard for developing and validating high-performance liquid chromatography (HPLC) methods to resolve closely related chloro-methyl-dinitrophenol isomers . Its availability at 98% purity ensures reliable and reproducible retention time data, making it suitable for quality control of synthetic mixtures or environmental analysis where isomer-specific detection is required .

Acid-Base Equilibrium Probe

With a well-defined pKa of 2.72 ± 0.10, 3-chloro-4-methyl-2,6-dinitrophenol can serve as a sensitive probe for investigating acid-base equilibria in non-aqueous or mixed-solvent systems, such as those used in battery electrolytes or biphasic catalysis . Its enhanced acidity relative to 2,4-dinitrophenol (pKa ~4.1) and 2,6-dinitrophenol (pKa ~3.6) provides a useful reference point for calibrating acidity scales or studying the effects of specific substituents on phenolic O-H bond dissociation energies .

Energetic Materials Precursor

The specific chloro-methyl-dinitro substitution pattern of 3-chloro-4-methyl-2,6-dinitrophenol may impart unique thermal stability or decomposition pathways compared to other dinitrophenol isomers . Its commercial availability in high purity (98%) and well-characterized physical properties (pKa, LogP) make it a practical starting material for exploring its use as a precursor to novel energetic materials, where controlled nitration or further functionalization is required .

Application
Selection Property
Validation Focus
SNAr Diversification Scaffold
Regioselective 3-chloro activation
Substitution pattern specificity
Chromatographic Method & Standards
Isomer-discriminating LogP profile
HPLC retention time reproducibility
Acid-Base Equilibrium Probe
Reported pKa 2.72 in aqueous system
Acidity scale calibration
Energetic Materials Precursor
Substitution-pattern thermal profile
Decomposition pathway assessment

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